2,4-Difluoro-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

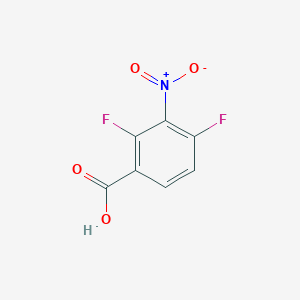

2,4-Difluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two fluorine atoms and one nitro group are substituted at the 2, 4, and 3 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrobenzoic acid typically involves the nitration of 2,4-difluorobenzoic acid. One common method includes the reaction of 2,4-difluorobenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

化学反応の分析

Types of Reactions: 2,4-Difluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Ammonia, other nucleophiles.

Major Products:

Reduction: 2,4-Difluoro-3-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学的研究の応用

2,4-Difluoro-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 2,4-Difluoro-3-nitrobenzoic acid largely depends on its chemical reactivity. The nitro group is highly electron-withdrawing, which affects the electron density on the aromatic ring and influences the compound’s reactivity in various chemical reactions. The fluorine atoms also play a role in stabilizing the molecule and enhancing its reactivity towards nucleophiles .

類似化合物との比較

- 2,4-Difluoro-5-nitrobenzoic acid

- 2,6-Difluoro-3-nitrobenzoic acid

- 3-Nitrobenzoic acid

Comparison:

- 2,4-Difluoro-5-nitrobenzoic acid: Similar in structure but with the nitro group at the 5-position. This positional difference can lead to variations in reactivity and applications.

- 2,6-Difluoro-3-nitrobenzoic acid: Similar but with fluorine atoms at the 2 and 6 positions. This compound may exhibit different chemical properties due to the altered electronic distribution on the aromatic ring.

- 3-Nitrobenzoic acid: Lacks the fluorine atoms, which significantly affects its chemical reactivity and potential applications .

生物活性

2,4-Difluoro-3-nitrobenzoic acid (DFNBA) is a fluorinated derivative of nitrobenzoic acid, notable for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications as an anticancer agent, antimicrobial agent, and in other therapeutic areas. This article reviews the biological activity of DFNBA, supported by relevant research findings and data.

This compound has the molecular formula C7H3F2NO4 and a molecular weight of 207.1 g/mol. The presence of fluorine atoms enhances its biological activity by influencing the compound's lipophilicity and reactivity.

Anticancer Activity

Research indicates that DFNBA exhibits significant anticancer properties. A study highlighted its role in inducing apoptosis in various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The compound demonstrated a concentration-dependent growth inhibition effect:

| Concentration (µM) | A549 Cell Growth Inhibition (%) | Caco-2 Cell Growth Inhibition (%) |

|---|---|---|

| 20 | 75.70 | 72.70 |

| 40 | - | - |

| 60 | 47.09 | 59.57 |

The IC50 value for DFNBA was reported to be approximately 8.82 µM against A549 cells, indicating potent anticancer activity .

Antimicrobial Activity

DFNBA also demonstrates notable antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that DFNBA is effective against these pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

These findings indicate that DFNBA possesses antibacterial activity that could be harnessed for therapeutic applications .

Cytotoxicity

In addition to its antimicrobial and anticancer effects, DFNBA has been assessed for cytotoxicity using various assays. It exhibited cytotoxic effects on marine crustaceans (Artemia salina), with lower LC50 values indicating higher toxicity:

| Test Organism | LC50 (µg/mL) |

|---|---|

| Artemia salina | <1000 |

This suggests that while DFNBA can be toxic to certain non-target organisms, its selective toxicity may be advantageous in cancer therapy .

Study on Anticancer Mechanisms

A significant study explored the mechanisms through which DFNBA induces apoptosis in cancer cells. The research demonstrated that treatment with DFNBA led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. The study also noted changes in mitochondrial membrane potential, further supporting the compound's role in apoptosis induction .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of DFNBA when complexed with metals such as copper and nickel. These metal complexes showed enhanced antibacterial activity compared to the free ligand alone, indicating potential for developing new antimicrobial agents based on DFNBA derivatives .

特性

IUPAC Name |

2,4-difluoro-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBZLXKGWAKINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。